1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine
Description
1-Benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine is a piperazine-based compound characterized by a benzyl group at the 1-position and a 2-chloro-5-nitrobenzoyl substituent at the 4-position. The chloro and nitro groups in this compound likely enhance its electron-withdrawing properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-chloro-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-17-7-6-15(22(24)25)12-16(17)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXJEVJKMJMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine is being investigated for its potential as an antiviral agent , particularly against Hepatitis C Virus (HCV). The compound's structure allows it to interact with viral polymerases, which are crucial for viral replication.
- Case Study : In a study focusing on inhibitors of the HCV NS5B polymerase, derivatives similar to this compound demonstrated significant inhibitory activity, with IC50 values in the low micromolar range. These findings suggest that modifications in the piperazine substituents can enhance antiviral activity .
Antitumor Activity
Research indicates that compounds containing piperazine moieties often exhibit antitumor properties . The introduction of nitro groups in the benzoyl substituent may enhance these properties due to their electron-withdrawing effects, which can influence the compound's interaction with biological targets.
- Case Study : A series of piperazine derivatives were tested for cytotoxicity against various cancer cell lines. Compounds with similar structures to this compound showed promising results, highlighting the potential for developing new antitumor agents .
Neuropharmacology
The compound's structural features make it a candidate for exploring its effects on the central nervous system (CNS). Piperazine derivatives are known for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders.
- Research Insight : Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or antagonists at various receptors, indicating their potential use in treating depression and anxiety disorders .
Material Science Applications
Beyond biological applications, this compound is also being explored for its utility in material science.
Polymer Chemistry
The compound can serve as a precursor for synthesizing polymers with specific properties. Its functional groups allow for further chemical modifications that can tailor polymer characteristics such as thermal stability and mechanical strength.
Drug Delivery Systems
Due to its solubility and stability, this compound may be utilized in developing drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit certain enzymes or receptors, contributing to its therapeutic potential .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives vary significantly based on substituents, which dictate physicochemical properties and biological activity. Key analogues include:
Key Observations :
Key Observations :
Key Observations :
- Thiadiazole-piperazine hybrids (e.g., 6a) show potent PARP-1 inhibition, suggesting the target compound’s nitro group may similarly enhance enzyme binding .
- Substituted benzyl groups (e.g., 2-nitrobenzyl in 6a) improve receptor affinity compared to unsubstituted benzyl .
- Piperazine designer drugs (e.g., BZP) highlight toxicity risks associated with lipophilic substituents .
Biological Activity
1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and analgesic properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of this compound is . The presence of the benzyl group and the nitrobenzoyl moiety contributes to its biological activity.
Antimicrobial Activity
Research has shown that piperazine derivatives exhibit significant antimicrobial properties. A study indicated that related compounds demonstrated activity against various bacterial strains, including Bacillus cereus and Clostridium perfringens . The mechanism of action was attributed to the inhibition of protein and DNA synthesis without affecting cell wall synthesis.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| 1-benzyl-4-(5-nitro-2-furfurylideneamino)piperazine | Bacillus cereus | 7 µg/mL |
| 1-benzyl-4-(5-nitro-2-furfurylideneamino)piperazine | Clostridium perfringens | 13 µg/mL |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against Hepatitis C Virus (HCV). A study demonstrated that derivatives with similar structural features inhibited HCV replication in subgenomic replicon systems at micromolar concentrations. For example, a compound with a related structure exhibited an IC50 value of 1.4 µM against NS5B polymerase .
Table 2: Antiviral Activity Against HCV
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Related piperazine derivative | 1.4 | Inhibition of NS5B polymerase |
| Another derivative | 0.15 | Inhibition of NS5B polymerase |
Analgesic Properties
Recent studies have explored the analgesic effects of benzylpiperazine derivatives. One notable compound showed high affinity for sigma-1 receptors, which are implicated in pain modulation. This compound demonstrated significant antinociceptive effects in mouse models of inflammatory pain .
Table 3: Analgesic Activity in Preclinical Models
| Compound | Sigma-1 Receptor Affinity (nM) | Pain Model | Effectiveness |
|---|---|---|---|
| Benzylpiperazine derivative | 1.6 | Mouse formalin assay | Significant analgesic effect |
| Another derivative | 145 | Chronic nerve constriction | Moderate analgesic effect |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
